N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide
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Overview
Description
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide is a complex organic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, a methoxy group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the methoxy group: This step often involves methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the propoxybenzamide moiety: This can be accomplished through an amide coupling reaction between a propoxybenzoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes involving its molecular targets.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The oxazole and pyridine rings may facilitate binding to enzymes or receptors, while the methoxy and propoxybenzamide groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine
- 2-(pyridin-2-yl)pyrimidine derivatives
- Thiazolo[5,4-b]pyridine compounds
Uniqueness
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide stands out due to its combination of an oxazole ring fused to a pyridine ring, along with the presence of both methoxy and propoxybenzamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are needed to fully understand and utilize the potential of this compound.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O4/c1-3-13-29-17-9-6-15(7-10-17)22(27)25-18-14-16(8-11-19(18)28-2)23-26-21-20(30-23)5-4-12-24-21/h4-12,14H,3,13H2,1-2H3,(H,25,27) |
InChI Key |
GHEYWFXGJOYETA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
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